molecular formula C12H14N2O4 B2827471 3-Nitrophenyl piperidine-1-carboxylate CAS No. 501104-92-3

3-Nitrophenyl piperidine-1-carboxylate

Cat. No.: B2827471
CAS No.: 501104-92-3
M. Wt: 250.254
InChI Key: XLFGQNBFSNBMAW-UHFFFAOYSA-N
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Description

“3-Nitrophenyl piperidine-1-carboxylate” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied extensively. For example, single crystals were developed for certain compounds, and their molecular interactions were evaluated in docking studies . These studies reveal the suitability of these compounds for further development .


Chemical Reactions Analysis

Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Spectroscopic and Theoretical Studies

3-Nitrophenyl piperidine-1-carboxylate has been involved in the formation of stable hydrogen-bonded complexes, exhibiting significant interactions in crystal and optimized theoretical structures. Such compounds are characterized extensively using single-crystal X-ray analysis, Raman, FTIR spectroscopies, and various theoretical approaches. These studies contribute to a better understanding of the vibrational spectra and charge delocalization of these complexes, which can be critical for understanding their behavior in various chemical environments (Anioła et al., 2016).

Chemical Reactivity and Medium Effects

Research has been conducted to understand the influence of different solvents, especially ionic liquids, on the reactivity and mechanism of reactions involving compounds like this compound. By analyzing medium effects and comparing rate constants across various solvents, insights into the underlying chemical processes can be gained, enhancing our understanding of these compounds' behavior in different chemical environments (Millán et al., 2013).

Enzymatic Reactions and Bioorganic Chemistry

The behavior of carboxylate groups in hydrophobic environments, as might be found in active sites of enzymes, has been modeled using derivatives of this compound. Understanding how these compounds interact in such environments can shed light on enzyme-catalyzed reactions and offer insights into biological processes at a molecular level (Menger et al., 1975).

Applications in Synthesis and Structural Analysis

This compound derivatives have been synthesized and utilized in various applications, including as intermediates in the synthesis of biologically active compounds. Structural analysis through methods such as X-ray analysis and NMR has been crucial in characterizing these compounds and understanding their potential applications in various fields, including pharmaceuticals (Ya-hu, 2010).

Future Directions

Piperidine derivatives have shown significant potential in drug discovery and development . They have been evaluated for their anti-tubercular activity , and their molecular interactions reveal their suitability for further development . Therefore, the future directions in this field could involve further exploration of the therapeutic potential of “3-Nitrophenyl piperidine-1-carboxylate” and similar compounds.

Properties

IUPAC Name

(3-nitrophenyl) piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(13-7-2-1-3-8-13)18-11-6-4-5-10(9-11)14(16)17/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFGQNBFSNBMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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